molecular formula C3H4Cl2O B13837371 1,1-Dichloroprop-1-en-2-ol

1,1-Dichloroprop-1-en-2-ol

Cat. No.: B13837371
M. Wt: 126.97 g/mol
InChI Key: GPABOXVPTAFDBT-UHFFFAOYSA-N
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Description

1,1-Dichloroprop-1-en-2-ol: is an organic compound with the molecular formula C3H4Cl2O It is a chlorinated derivative of propanol and is characterized by the presence of two chlorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloroprop-1-en-2-ol can be synthesized through the chlorination of propene followed by hydrolysis. The reaction typically involves the use of chlorine gas and a catalyst to facilitate the addition of chlorine atoms to the propene molecule. The resulting dichlorinated product is then subjected to hydrolysis to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes where propene is reacted with chlorine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloroprop-1-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products:

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Results in less chlorinated alcohols or hydrocarbons.

    Substitution: Yields compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Dichloroprop-1-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloroprop-1-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.

Comparison with Similar Compounds

    1,1-Dichloro-2-propanone: Similar in structure but differs in the position of the hydroxyl group.

    1,3-Dichloropropan-2-ol: Another chlorinated propanol with different chlorine atom positions.

    1,1-Dichloroethane: A simpler chlorinated compound with only two carbon atoms.

Uniqueness: 1,1-Dichloroprop-1-en-2-ol is unique due to its specific arrangement of chlorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1,1-dichloroprop-1-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPABOXVPTAFDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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